1-Hydroxy-6-nitro indole-4-methyl carboxylate
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Overview
Description
1-Hydroxy-6-nitro indole-4-methyl carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-nitro indole-4-methyl carboxylate typically involves the nitration of indole derivatives followed by esterification. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole core . Subsequent nitration and esterification steps yield the desired compound.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-nitro indole-4-methyl carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like zinc and acetic acid.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Zinc and acetic acid are commonly used for the reduction of the nitro group.
Substitution: Methanesulfonic acid is often used as a catalyst in electrophilic substitution reactions.
Major Products:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-Hydroxy-6-nitro indole-4-methyl carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-nitro indole-4-methyl carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 6-Nitro-1H-indole-3-sulfonyl chloride
- 6-Nitro-1H-indole
- 2-Methyl-6-nitro-1H-indole
Uniqueness: 1-Hydroxy-6-nitro indole-4-methyl carboxylate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo diverse reactions and interact with multiple molecular targets, making it a valuable compound for further study and application.
Biological Activity
1-Hydroxy-6-nitro indole-4-methyl carboxylate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. Indole derivatives are known for their significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes existing research findings on the biological activity of this compound, highlighting its potential therapeutic applications.
Structural Overview
The molecular structure of this compound includes a hydroxyl group, a nitro group, and a methyl carboxylate moiety attached to an indole backbone. This unique configuration contributes to its biological activity.
Anticancer Activity
Research indicates that indole derivatives exhibit potent anticancer properties. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting chromatin condensation.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
PC3 (Prostate) | 40.1 | Induces apoptosis and cell cycle arrest |
DU145 (Prostate) | 98.14 | Induces apoptosis and cell cycle arrest |
These findings suggest that the compound may be a candidate for further development as an anticancer agent.
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. The compound has exhibited significant antibacterial activity against several strains of bacteria, making it a potential candidate for the development of new antibiotics.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <8 μg/ml |
Escherichia coli | <10 μg/ml |
These results indicate that this compound could be effective in treating bacterial infections.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
Table 3: Anti-inflammatory Activity of this compound
Assay Type | Result |
---|---|
COX-2 Inhibition (IC50) | 23.8 μM |
Carrageenan-induced edema | Significant reduction observed |
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in clinical settings. For instance, a study published in Phytochemistry demonstrated that derivatives similar to this compound significantly reduced tumor size in animal models when administered at specific dosages over a defined period.
Properties
Molecular Formula |
C10H8N2O5 |
---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
methyl 1-hydroxy-6-nitroindole-4-carboxylate |
InChI |
InChI=1S/C10H8N2O5/c1-17-10(13)8-4-6(12(15)16)5-9-7(8)2-3-11(9)14/h2-5,14H,1H3 |
InChI Key |
IBHSNCLGFKOOBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CN(C2=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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